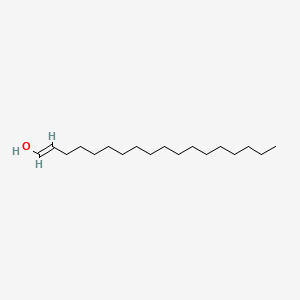
Octadecenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecenol: . It is a white, waxy solid that is insoluble in water but soluble in organic solvents. This compound is widely used in various industries due to its emollient, emulsifying, and thickening properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Animal Fat Method: This method involves the saponification of animal fat with aqueous sodium hydroxide, followed by acid digestion with sulfuric acid, and finally distillation to obtain octadecenol.
Vegetable Oil and Grease Method: Vegetable fats and oils are hydrogenated to convert unsaturated fatty acids to saturated fatty acids.
Petrochemical Method: Paraffin or wax oil undergoes catalytic hydrogenation, hydrolysis, and distillation to produce this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecenol can be oxidized to form octadecanoic acid.
Reduction: It can be reduced to form octadecane.
Esterification: Reacts with carboxylic acids to form esters, such as stearyl heptanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Esterification: Carboxylic acids in the presence of an acid catalyst like sulfuric acid.
Major Products:
Oxidation: Octadecanoic acid.
Reduction: Octadecane.
Esterification: Various esters like stearyl heptanoate.
Scientific Research Applications
Chemistry:
- Used as a phase change material in thermal energy storage systems .
- Employed in the synthesis of other chemical compounds, such as O-octadecyl-S-trifluorothiolcarbonate .
Biology and Medicine:
- Acts as a hydrophobic agent in drug and gene delivery systems .
- Used in the formulation of ointments and creams due to its emollient properties .
Industry:
Mechanism of Action
Octadecenol exerts its effects primarily through its hydrophobic interactions. In drug delivery systems, it enhances the hydrophobicity of amphiphiles, improving their ability to encapsulate and deliver hydrophobic drugs . In cosmetics, it acts as an emollient, forming a barrier on the skin to prevent moisture loss .
Comparison with Similar Compounds
Octadecanoic Acid (Stearic Acid): Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
Octadecane: The fully saturated hydrocarbon counterpart of octadecenol.
Cetyl Alcohol (Hexadecanol): A fatty alcohol with a shorter carbon chain (16 carbons) compared to this compound’s 18 carbons.
Uniqueness:
Properties
Molecular Formula |
C18H36O |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
(E)-octadec-1-en-1-ol |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h17-19H,2-16H2,1H3/b18-17+ |
InChI Key |
JEGNXMUWVCVSSQ-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
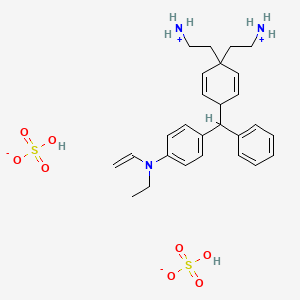

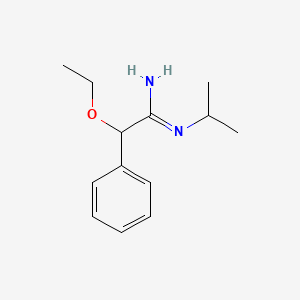
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
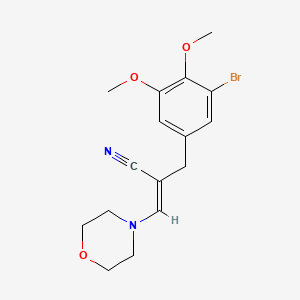
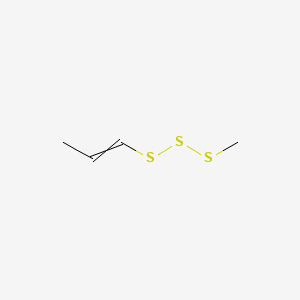
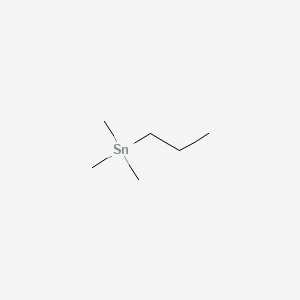
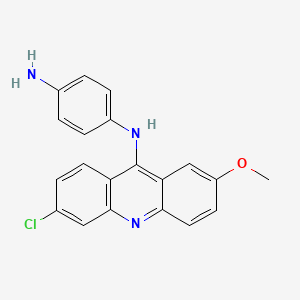
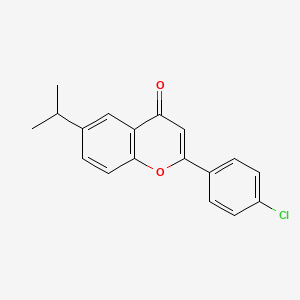
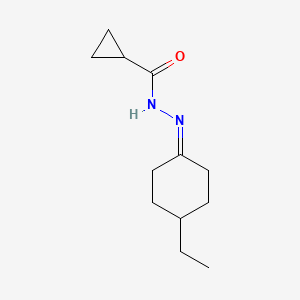
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
